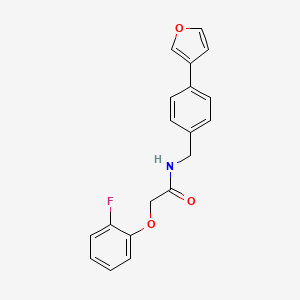
2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as fluorophenyl groups and furan rings, which are relevant to the analysis of the compound . The first paper discusses the application of benzoxazole and benzothiazole derivatives with a fluorophenyl group for sensing pH and metal cations . The second paper describes the synthesis and anticancer activity of thiazolopyrimidine derivatives with both a fluorophenyl group and a furan ring . These studies provide insights into the chemical behavior and potential applications of compounds with similar structural features to "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide".
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures, starting from specific benzazoles or thiazolopyrimidines. For instance, the benzoxazole and benzothiazole derivatives mentioned in the first paper were prepared by two-step procedures from corresponding benzazoles . Similarly, the thiazolopyrimidine derivatives in the second paper were synthesized by reacting a thiazolopyrimidinone with various substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . These methods suggest that the synthesis of "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide" could also involve a multi-step process, potentially starting from a fluorophenyl precursor and incorporating the furan and acetamide moieties through subsequent reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide" is characterized by the presence of specific functional groups that influence their chemical properties and biological activity. The presence of a fluorophenyl group is known to affect the acidity and electronic distribution within the molecule . The furan ring, as an electron-donor moiety, contributes to the overall electron density and may affect the compound's reactivity . The acetamide group could introduce hydrogen bonding capabilities, influencing solubility and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures to "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide" can be inferred from the studies. The fluorophenol moiety in benzoxazole and benzothiazole derivatives is highly sensitive to pH changes, leading to fluorescence enhancement under basic conditions . This suggests that the fluorophenyl group in the compound of interest may also confer pH-sensitive properties. The thiazolopyrimidine derivatives exhibit anticancer activity, which is influenced by the presence of substituents on the benzylidene and thiazolopyrimidine rings . This indicates that the substitution pattern on the benzyl and furan rings in "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide" could be crucial for its chemical reactivity and potential biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide" are not directly reported, the properties of structurally related compounds provide valuable insights. The fluorophenyl group is likely to increase the compound's lipophilicity, which could affect its membrane permeability . The furan ring's electron-donating nature might contribute to the compound's potential to engage in pi-pi interactions and other non-covalent binding with biological targets . The acetamide moiety could enhance water solubility and hydrogen bonding with proteins or enzymes. Overall, the compound's physical and chemical properties would be influenced by the interplay of these functional groups and their individual contributions to the molecule's behavior.
Applications De Recherche Scientifique
Radioligand Development for Brain Receptors
A study by Zhang et al. (2003) synthesized and evaluated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its counterpart as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds were explored for their potential in brain imaging, highlighting the chemical's relevance in developing diagnostic tools for neurological conditions (Zhang et al., 2003).
Anticonvulsant Activities
Research by Kohn et al. (1993) on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including compounds with structural similarities to 2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide, found that these molecules display significant anticonvulsant activities. This showcases the compound's potential in contributing to the development of new treatments for seizure disorders (Kohn et al., 1993).
Photochemical Reactions and Applications
A study by Watanabe et al. (2015) on the photoreactions of flutamide, a compound with a phenoxy moiety similar to 2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide, in different solvents, reveals insights into photo-induced reactions. This research provides a basis for understanding the photostability and photoactivation of related compounds, with implications for their use in photodynamic therapy or as photo-activated drugs (Watanabe et al., 2015).
Synthesis and Characterization
Man-li (2008) focused on the synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, demonstrating the versatility of the phenoxy and acetamide functional groups in synthesizing a variety of compounds with potential pharmacological activities (Yang Man-li, 2008).
Ligand-Protein Interactions and Modeling
Research by Mary et al. (2020) on benzothiazolinone acetamide analogs, related to 2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide, explored their ligand-protein interactions, photovoltaic efficiency, and potential as photosensitizers in dye-sensitized solar cells. This underscores the chemical's application in both biomedical research and materials science (Mary et al., 2020).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[[4-(furan-3-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c20-17-3-1-2-4-18(17)24-13-19(22)21-11-14-5-7-15(8-6-14)16-9-10-23-12-16/h1-10,12H,11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIMUNNUXSQNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2519996.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519998.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2519999.png)

![2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2520003.png)
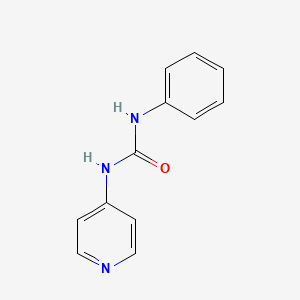
![4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2520006.png)
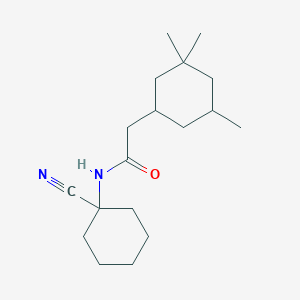
![2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2520008.png)
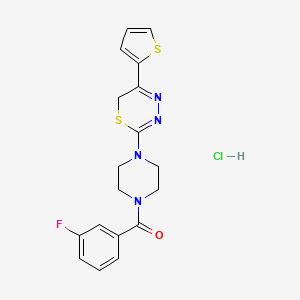
![6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2520013.png)
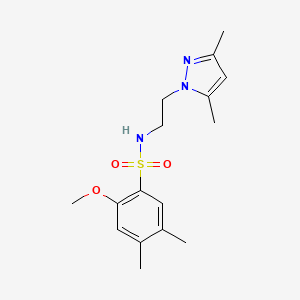
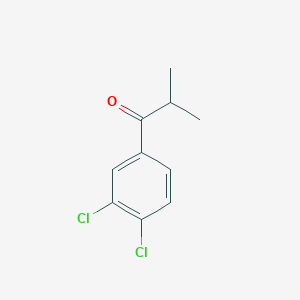
![2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2520016.png)